Cas no 1806992-69-7 (4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)

4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring both an aminomethyl and difluoromethyl substituent, enhances reactivity and provides opportunities for further functionalization. The aldehyde group enables condensation reactions, while the difluoromethyl moiety contributes to metabolic stability and bioavailability in derived compounds. This compound is particularly valuable in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and consistent quality ensure reliable performance in complex synthetic pathways. Its balanced reactivity profile makes it suitable for applications requiring selective transformations under mild conditions.
4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde structure
1806992-69-7 structure
Product Name:4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde
CAS No:1806992-69-7
MF:C9H10F2N2O
MW:200.185308933258
CID:4803668
Update Time:2025-10-29

4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde
    • Inchi: 1S/C9H10F2N2O/c1-5-6(3-12)2-7(9(10)11)13-8(5)4-14/h2,4,9H,3,12H2,1H3
    • InChI Key: XBPWDZSVFFUYNO-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(CN)=C(C)C(C=O)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56

4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017214-250mg
4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde
1806992-69-7 95%
250mg
$1,058.40 2022-03-31
Alichem
A029017214-500mg
4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde
1806992-69-7 95%
500mg
$1,668.15 2022-03-31
Alichem
A029017214-1g
4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde
1806992-69-7 95%
1g
$2,866.05 2022-03-31

Additional information on 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde

Recent Advances in the Study of 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde (CAS: 1806992-69-7)

The compound 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde (CAS: 1806992-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule drugs. Recent studies have focused on its synthesis, structural optimization, and biological activity, providing valuable insights into its mechanism of action and therapeutic utility.

One of the key areas of research involving this compound is its role as a building block in the synthesis of more complex molecules. Researchers have successfully utilized 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde as a precursor in the development of inhibitors targeting specific enzymes involved in disease pathways. For instance, its incorporation into larger scaffolds has demonstrated potent inhibitory effects against kinases and proteases, which are critical targets in cancer and inflammatory diseases. The presence of the difluoromethyl group has been particularly noted for its ability to enhance binding affinity and metabolic stability.

In addition to its synthetic applications, recent studies have explored the compound's direct biological activity. Preliminary in vitro assays have revealed that 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde exhibits moderate activity against certain bacterial strains and cancer cell lines. These findings suggest its potential as a lead compound for further optimization and development. However, researchers emphasize the need for additional pharmacokinetic and toxicological studies to fully assess its therapeutic potential.

The structural elucidation of this compound has also been a focal point of recent research. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to confirm its molecular configuration and electronic properties. These studies have provided a deeper understanding of how the compound interacts with biological targets, paving the way for rational drug design. Furthermore, computational modeling has been used to predict its binding modes and optimize its interactions with target proteins.

Despite these promising developments, challenges remain in the practical application of 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring various formulation strategies and derivatization approaches to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable therapeutics.

In conclusion, the recent research on 4-(Aminomethyl)-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde (CAS: 1806992-69-7) highlights its versatility and potential in drug discovery. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. As the field continues to advance, this compound is likely to play a pivotal role in the development of next-generation therapeutics for a range of diseases.

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